molecular formula C5H4N4S B1228145 2-Mercaptopurine CAS No. 28128-19-0

2-Mercaptopurine

Cat. No.: B1228145
CAS No.: 28128-19-0
M. Wt: 152.18 g/mol
InChI Key: HDBQZGJWHMCXIL-UHFFFAOYSA-N
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Description

2-Mercaptopurine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4S and its molecular weight is 152.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23720. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antitumor Activity in Experimental Models

2-Mercaptopurine has been shown to possess significant antitumor activity, particularly as an inhibitor of the experimental mouse tumor, S-180. It induces complete recovery in a significant number of animals and causes cytological disturbance in tumor cells, thereby reducing their viability. This suggests potential for clinical applications in cancer treatment, though it also demonstrates the development of tumor resistance to this compound in some cases (Clarke et al., 1953).

2. Genetic Determinants of Drug Intolerance

Research has identified genetic variants, such as in the NUDT15 gene, that are associated with intolerance to this compound, particularly in children with acute lymphoblastic leukemia. This highlights the importance of genetic diversity in drug response and may have implications for personalized treatment (Yang et al., 2015).

3. Apoptosis Induction in B Lymphocytes

This compound has been observed to induce rapid apoptotic cell death in activated B cells. It inhibits nitric oxide synthesis in these cells, which contributes to the prevention of apoptotic cell death. The drug's impact on the Bcl-2/Bax ratio, key proteins in apoptosis control, has been studied, providing insight into its mechanism of action in B cell disorders (Hortelano & Boscá, 1997).

4. Activation of Nuclear Hormone Receptor Nurr1

6-Mercaptopurine, a related compound, has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding indicates that Nurr1 may play a role in mediating some of the antiproliferative effects of 6-mercaptopurine and potentially in the treatment of leukemias (Ordentlich et al., 2003).

5. Enhancement of Anti-leukemia Action with Nanoparticles

Research indicates that gold nanoparticles enhance the antiproliferative effect of 6-mercaptopurine against leukemia cells, attributed to improved intracellular transport and subsequent release in lysosomes. This approach may reduce overall drug concentration and side effects (Podsiadlo et al., 2008).

6. Pharmacokinetics and Anti-cancer Efficacy of Chitosan Nanoparticles

6-Mercaptopurine chitosan nanoparticles (6-MP-CNPs) show enhanced in vitro and in vivo anti-cancer activities and improved bioavailability. This suggests a significant role for these nanoformulations in increasing the drug's anti-cancer efficacy and pharmacokinetics profiles (Kumar et al., 2015).

Mechanism of Action

Target of Action

2-Mercaptopurine, a purine analogue, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

This compound competes with hypoxanthine and guanine for binding to HGPRTase . Upon binding, it is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This interference with purine metabolism disrupts nucleic acid synthesis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine salvage pathway . By inhibiting HGPRTase, this compound disrupts the conversion of hypoxanthine and guanine into their respective monophosphates, hindering DNA and RNA synthesis . This disruption of nucleic acid synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The bioavailability of this compound varies widely, ranging from 5% to 37% . It is metabolized by xanthine oxidase, and its elimination half-life is between 60 to 120 minutes . Its active metabolites have a longer half-life . The drug is primarily excreted through the kidneys . It’s worth noting that the hemihydrate form of this compound shows increased solubility and bioavailability compared to the monohydrate form .

Result of Action

The primary result of this compound’s action is the inhibition of nucleic acid synthesis , leading to cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of acute lymphocytic leukemia . It can also lead to side effects such as bone marrow suppression, liver toxicity, vomiting, and loss of appetite .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach, which is typically low, can affect the dissolution of the drug . Additionally, the presence of other drugs can alter this compound’s metabolism. For example, allopurinol, a drug used to manage hyperuricemia, can alter this compound metabolism to maximize the production of its active metabolite while reducing the hepatotoxic metabolite .

Safety and Hazards

Mercaptopurine is mutagenic in animals and humans, carcinogenic in animals, and may increase the patient’s risk of neoplasia . It can cause serious adverse reactions, such as bone marrow suppression, liver toxicity, nausea, and loss of appetite . It is harmful if swallowed and causes serious eye damage .

Biochemical Analysis

Biochemical Properties

2-Mercaptopurine plays a significant role in biochemical reactions by inhibiting the synthesis of purine nucleotides. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted into thioinosinic acid (TIMP) . TIMP further inhibits several enzymes involved in purine metabolism, including amidophosphoribosyltransferase . This inhibition disrupts DNA and RNA synthesis, leading to the death of rapidly proliferating cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by incorporating into DNA and RNA, thereby inhibiting their synthesis . This leads to cell cycle arrest in the S phase and subsequent apoptosis . Additionally, this compound suppresses the immune response by reducing the proliferation of T and B lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active metabolites that inhibit purine synthesis. After being converted to thioinosinic acid (TIMP) by HGPRTase, TIMP is further metabolized to thioguanine nucleotides (TGNs) . These TGNs are incorporated into DNA and RNA, causing chain termination and faulty DNA repair . Additionally, this compound inhibits the enzyme amidophosphoribosyltransferase, further disrupting purine nucleotide synthesis . This multi-faceted inhibition leads to the cytotoxic effects observed in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade in the presence of light and heat . Long-term studies have shown that this compound can cause cumulative toxicity, leading to bone marrow suppression and hepatotoxicity . These effects are monitored through regular blood tests and liver function tests .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits the proliferation of cancer cells without causing significant toxicity . At high doses, it can lead to severe myelosuppression, hepatotoxicity, and gastrointestinal toxicity . The oral LD50 of this compound in rats is approximately 425 mg/kg, indicating its potential for toxicity at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is first converted to thioinosinic acid (TIMP) by HGPRTase . TIMP is then metabolized to thioguanine monophosphate (TGMP) and further to thioguanosine triphosphate (TGTP) . These metabolites are incorporated into DNA and RNA, disrupting their synthesis . Additionally, this compound is metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT) to inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed incompletely and variably when administered orally, with approximately 50% of the dose being absorbed . The compound is distributed widely in the body, with a volume of distribution exceeding that of total body water . It is primarily excreted through the urine as both unchanged drug and metabolites .

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for its activity. The active metabolites, thioguanine nucleotides (TGNs), are incorporated into the DNA and RNA within the nucleus . This incorporation leads to the disruption of nucleic acid synthesis and subsequent cell death . Additionally, this compound can localize to the cytoplasm, where it inhibits enzymes involved in purine metabolism .

Properties

IUPAC Name

3,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBQZGJWHMCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878767
Record name 2H-Purine-2-thione, 1,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-19-0
Record name 3,9-Dihydro-2H-purine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28128-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mercaptopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720
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Record name 2H-Purine-2-thione, 1,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2H-purine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399
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Record name 2-THIOPURINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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